Tetraphenylphosphonium phenolate

Übersicht

Beschreibung

Tetraphenylphosphonium (TPP+) is a hydrophobic ion known for its interactions with biological membranes, such as those composed of egg phosphatidylcholine vesicles. The thermodynamic properties of TPP+ binding to these vesicles have been studied, revealing a partition coefficient and providing insights into the electrostatic and entropic forces driving the binding process .

Synthesis Analysis

The synthesis of tetraphenylphosphonium compounds can involve various chemical reactions. For instance, the tetraphenylphosphonium salt of the anion [Mo VI (O) 2 (NCS) 4 ] is synthesized from sodium molybdate and potassium thiocyanate in an acidic medium, followed by cation exchange under phase transfer conditions . This process results in a crystalline compound with a defined crystal structure, which is further characterized by X-ray diffraction.

Molecular Structure Analysis

The molecular structure of tetraphenylphosphonium compounds is often determined using X-ray crystallography. For example, the tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) crystallizes in the tetragonal space group, with specific unit cell dimensions and a refined structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tetraphenylphosphonium compounds can act as catalysts in chemical reactions. The tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) is noted for its ability to catalyze the oxygen transfer from dimethyl sulfoxide to triphenylphosphine, demonstrating a significant increase in efficiency compared to other molybdenum(VI) complexes . This highlights the potential utility of tetraphenylphosphonium compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraphenylphosphonium compounds are influenced by their molecular structure and the nature of their interactions with other substances. The binding properties of TPP+ to vesicles, for example, are characterized by a positive enthalpy and entropy-driven process, which is distinct from hydrophobic anions . Additionally, the activity coefficients of TPP+ differ significantly from those of common salts, which is an important consideration for studies involving hydrophobic ions .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Calcium Efflux in Brain Mitochondria

Tetraphenylphosphonium (TPP+) can inhibit sodium-stimulated calcium efflux from brain mitochondria, making it a potentially useful tool for studying the calcium transport system in mitochondria (Karadjov et al., 1986).

2. Tumor Imaging

Tetraphenylphosphonium has been identified as a novel molecular probe for imaging tumors due to its accumulation in tumor cells. This property suggests its potential use in tumor imaging (Min et al., 2004).

3. Flame Retardant Application

Research into the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including Tetraphenylphosphonium phenolate, indicates its potential application as a flame retardant (Nguyen et al., 2014).

4. Reactivity in Chemical Processes

Tetraphenylphosphonium phenolate plays a role in the reaction mechanism of phenol-epoxide ring-opening, suggesting its utility in designing new guidelines for latent hardening accelerators (Mitani et al., 2023).

5. Interaction with P-glycoprotein

Studies show that Tetraphenylphosphonium interacts with the efflux transporter P-glycoprotein, which is significant for its pharmacokinetics and potential as an imaging agent in cancer (Swed et al., 2009).

6. Monitoring Changes in Bacterial Membranes

A Tetraphenylphosphonium ion-selective electrode is effective for measuring increases in the permeability of bacterial outer membranes induced by antimicrobial agents (Yasuda et al., 2003).

7. Plant Cell Protection

Tetraphenylphosphonium cations, used as transmembrane quinone carriers, have been found to prevent destruction of the nucleus in plant cells under stress, indicating a protective effect against certain types of cell death (Vasil’ev et al., 2012).

8. Synthesis of Functionalized Tetraarylphosphonium Salts

Research has shown an efficient method for synthesizing functionalized tetraarylphosphonium salts, highlighting its utility in organic chemistry (Marcoux & Charette, 2008).

Safety And Hazards

Tetraphenylphosphonium phenolate is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Based on the results of the study, it is possible to construct new design guidelines for latent hardening accelerators such as TPP-K . The free energies of activation were calculated to be 36.3 and 36.1 kcal/mol, respectively. It is also suggested that these values in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .

Eigenschaften

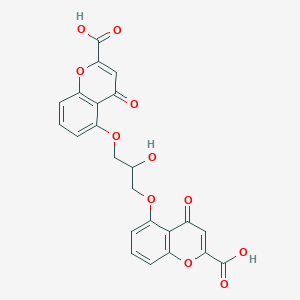

IUPAC Name |

tetraphenylphosphanium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935030 | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraphenylphosphonium phenolate | |

CAS RN |

15464-47-8 | |

| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)